molecular formula C20H26N6O B6959102 N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide

N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide

Cat. No.: B6959102
M. Wt: 366.5 g/mol
InChI Key: NKVKAPUTSFBMCO-IFXJQAMLSA-N
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Description

N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide is a synthetic compound that combines various functional groups to exhibit unique chemical properties. This complex compound has applications in scientific research, particularly in fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-24-12-6-7-14(19(24)17-10-11-21-26(17)3)13-25(2)20(27)18-15-8-4-5-9-16(15)22-23-18/h4-5,8-11,14,19H,6-7,12-13H2,1-3H3,(H,22,23)/t14-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVKAPUTSFBMCO-IFXJQAMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=NN2C)CN(C)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CN(C)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The preparation of this compound typically begins with the formation of the piperidine ring, which is synthesized through cyclization reactions.

  • Intermediate Formation: : The 2-methylpyrazol-3-yl group is introduced to the piperidine ring via substitution reactions.

  • Final Compound Assembly: : The final step involves the coupling of the piperidine intermediate with 1H-indazole-3-carboxamide under carefully controlled conditions such as temperature and pH.

Industrial Production Methods

  • Batch Process: : The batch process involves the stepwise addition of reagents and purification of intermediates at each step.

  • Continuous Process: : In an industrial setting, a continuous process might be used for large-scale production. This involves the continuous addition of reactants and removal of products, often monitored by automated systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions can be achieved using agents like sodium borohydride, altering the compound's functional groups.

  • Substitution: : N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide is susceptible to substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Reaction Conditions: : Vary based on the desired product, typically involving specific pH levels, temperatures, and catalysts.

Major Products

  • Oxidation: : Formation of oxides or hydroxylated derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted indazole compounds.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex organic molecules.

  • Serves as a model compound in studying reaction mechanisms and kinetics.

Biology

  • Explored for its potential as a biochemical probe to study cellular processes.

  • Investigated for its effects on enzyme activities and cellular signaling pathways.

Medicine

  • Potential therapeutic uses are being explored, particularly in the development of new drugs.

  • Examined for its potential effects on various disease targets, such as cancer or neurological disorders.

Industry

  • Utilized in the manufacturing of specialized polymers and materials.

Mechanism of Action

The mechanism by which N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's structure allows it to fit into active sites of enzymes or receptors, altering their activity and subsequent cellular pathways.

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